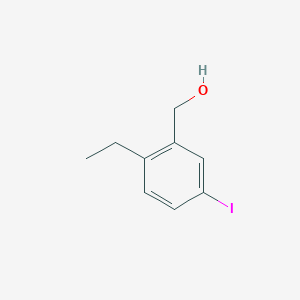

(2-Ethyl-5-iodophenyl)methanol

説明

“(2-Ethyl-5-iodophenyl)methanol” is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.09 g/mol .

Molecular Structure Analysis

The molecular structure of “(2-Ethyl-5-iodophenyl)methanol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(2-Ethyl-5-iodophenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

1. Role in Electron Transport System (ETS) Activity Measurement

(2-Ethyl-5-iodophenyl)methanol plays a role in measuring the electron transport system (ETS) activity in river biofilms. The measurement utilizes a reduction process involving a related compound, 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), which is extracted more effectively by methanol than by other alcohols. This method is useful for quick, easy, and field-applicable studies in environmental research (Blenkinsopp & Lock, 1990).

2. Utilization in Mass Spectrometry

Methanol, as a chemical ionization reagent, is used in mass spectrometric analysis to identify compounds, such as the degradation products of VX, a nerve agent. This application benefits from methanol's ability to provide less fragmentation than gas reagents, making it valuable for on-site analysis and identification of complex compounds (Rohrbaugh, 2000).

3. In Chemical Reactions and Catalysis

Methanol is integral in the conversion of alcohols to hydrocarbons, as evidenced in studies involving synthetic zeolites like H-ZSM-5. It acts as a precursor in the formation of various hydrocarbons, including aliphatic and aromatic compounds, showcasing its role in catalytic reactions and chemical synthesis (Derouane et al., 1978).

4. Impact on Lipid Dynamics in Biological Studies

Methanol influences lipid dynamics in biological and synthetic membranes, crucial for studying transmembrane proteins/peptides. It can significantly alter the kinetics of lipid transfer and flip-flop in membrane studies, thus affecting the interpretation of lipid scrambling in cell and protein reconstitution experiments (Nguyen et al., 2019).

5. Methanol in Heat Transfer Applications

Methanol solutions are utilized in heat exchangers for their enhanced heat transfer properties. Its physical and chemical characteristics, such as being a polar solvent, make it a valuable component in thermal engineering, particularly in applications involving helically coiled heat exchangers (Raviteja et al., 2018).

作用機序

Target of Action

Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the same time that the leaving group departs, forming a new bond .

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of substituted seven-membered lactones and other complex organic molecules .

Result of Action

Similar compounds have been used in the synthesis of complex organic molecules, suggesting that it may have a role in chemical synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Ethyl-5-iodophenyl)methanol. For instance, the carbon footprint of methanol production depends on the feedstock and the production pathway, taking into account all the emissions caused directly by the supply chain and by energy and materials used in the supply chain .

特性

IUPAC Name |

(2-ethyl-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBANIENQQXKZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307542 | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-5-iodophenyl)methanol | |

CAS RN |

1799974-93-8 | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)